N-[3-(4-chlorophenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide
Description
N-[3-(4-chlorophenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is a synthetic heterocyclic compound featuring a chromene core substituted with a 4-chlorophenyl group, a methyl group at position 8, and a 4-oxo moiety.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c1-12-4-2-5-15-18(24)17(13-7-9-14(22)10-8-13)21(27-19(12)15)23-20(25)16-6-3-11-26-16/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQWXWICPUNZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the NaV1.8 sodium channels . These channels are crucial for the transmission of pain signals from peripheral nerves to the central nervous system.
Mode of Action
The compound acts as a selective blocker of NaV1.8 channels . It shows greater than 100-fold selectivity over human NaV1.2, NaV1.3, NaV1.5, and NaV1.7. This selective blocking of NaV1.8 channels inhibits the transmission of pain signals.
Biochemical Pathways
It is known that the blocking of nav18 channels can disrupt the normal flow of sodium ions, which are essential for the propagation of action potentials in neurons. This disruption can affect various downstream effects related to pain signal transmission.
Pharmacokinetics
The compound is soluble in DMSO to 100 mM and in ethanol to 25 mM. This suggests that it has good solubility, which can enhance its bioavailability.
Result of Action
The blocking of NaV1.8 channels by this compound reduces the transmission of pain signals, leading to antinociceptive effects . This means it can potentially be used for the treatment of pain.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, its solubility can be affected by the solvent used, which can impact its bioavailability. Furthermore, its stability might be affected by storage conditions. It is recommended to store the compound at room temperature under desiccating conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of chromenone derivatives, which are often modified to enhance bioavailability or target specificity. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact on Bioactivity: The 4-chlorophenyl group (common in the target compound and thiazole derivatives) is associated with enhanced lipophilicity and membrane permeability, as observed in antimicrobial studies .
Synthetic Pathways: The target compound’s synthesis likely involves multi-step coupling reactions (e.g., amidation of chromenone intermediates), paralleling methods used for related furan-carboxamide derivatives . In contrast, thiazole derivatives (e.g., compound 27 in Scheme 9 of ) employ esterification and hydrazine treatment, suggesting divergent reactivity profiles .
Theoretical vs. Computational modeling (e.g., docking studies) could further elucidate the role of the furan-carboxamide group in kinase inhibition, a hypothesis yet to be validated .
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